2-chloro-N-quinolin-2-ylbenzamide
Description
Properties
CAS No. |
700347-11-1 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72g/mol |
IUPAC Name |
2-chloro-N-quinolin-2-ylbenzamide |
InChI |
InChI=1S/C16H11ClN2O/c17-13-7-3-2-6-12(13)16(20)19-15-10-9-11-5-1-4-8-14(11)18-15/h1-10H,(H,18,19,20) |
InChI Key |
WAFIEVGSVMCPPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC(=O)C3=CC=CC=C3Cl |
solubility |
1.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions on the benzamide or quinoline rings, which alter physicochemical and biological properties:
*Calculated based on molecular formula (C₁₆H₁₁ClN₂O).
Key Observations:
Physicochemical Properties
| Property | This compound | 2-Chloro-5-nitro analog | 4-Chloro-2-nitro analog |
|---|---|---|---|
| Molecular Weight | ~296.75 | 419.82 | 341.75 |
| LogP (Predicted) | ~3.5* | 6.44 | ~4.2 |
| Polar Surface Area (Ų) | ~52 | 97.04 | ~95 |
*Estimated using fragment-based methods.
Implications:
- Polar surface area (PSA) correlates with hydrogen-bonding capacity; nitro groups (PSA >90 Ų) may improve water solubility but reduce passive diffusion.
Crystallographic Insights
The crystal structure of a related compound, 2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)-benzamide (), reveals a distorted amide bond geometry (C–N–C angle ~120°) and intermolecular hydrogen bonding. Comparable distortions in this compound could influence packing efficiency and melting points .
Preparation Methods
Synthesis of 2-Chlorobenzoyl Chloride
2-Chlorobenzoic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM, 40 mL) at 0°C. The mixture is stirred for 2 hours at room temperature, followed by solvent removal under reduced pressure to yield 2-chlorobenzoyl chloride as a pale-yellow liquid (yield: 92–95%).
Coupling with Quinolin-2-amine
Quinolin-2-amine (10 mmol) is dissolved in DCM (50 mL) with triethylamine (Et₃N, 20 mmol) as a base. 2-Chlorobenzoyl chloride (11 mmol) is added dropwise at 0°C, and the reaction is stirred for 4 hours. Post-reaction, the mixture is quenched with ice-cold water, and the organic layer is extracted, washed with saturated NaHCO₃, dried over Na₂SO₄, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 4:1). The product is obtained as a white solid with a melting point of 158–160°C and a yield of 78–82%.
Key Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.59 (s, 1H, NH), 8.72 (d, J = 8.4 Hz, 1H, quinoline-H), 7.80–7.56 (m, 8H, aromatic).
Direct Condensation Using Quinoline N-Oxide
A regioselective one-pot method employs quinoline N-oxide as a starting material to avoid harsh acyl chloride conditions. In this approach, quinoline N-oxide (0.3 mmol), 2-chlorobenzoic acid (0.33 mmol), and p-toluenesulfonic acid (TsOH·H₂O, 0.36 mmol) are heated at 150°C in acetonitrile (7 mL) for 12 hours. The reaction proceeds via in situ activation of the carboxylic acid, forming the amide bond directly. Purification by column chromatography (ethyl acetate/hexane, 1:3) yields this compound in 85% yield.
Advantages:
-
Eliminates the need for SOCl₂, enhancing safety.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 2-chlorobenzoic acid (1 mmol), quinolin-2-amine (1.1 mmol), and N,N-diisopropylcarbodiimide (DIC, 1.2 mmol) in DMF (5 mL) is irradiated at 100°C for 20 minutes. The crude product is precipitated in water and recrystallized from ethanol, achieving a 90% yield.
Comparative Data:
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Acid chloride coupling | 78–82 | 6 hours | 98 |
| Direct condensation | 85 | 12 hours | 97 |
| Microwave-assisted | 90 | 20 minutes | 99 |
Solid-Phase Synthesis for High-Throughput Applications
For combinatorial chemistry, this compound is synthesized on Wang resin. The resin-bound quinolin-2-amine (1 mmol) is treated with 2-chlorobenzoic acid (1.2 mmol), HOBt (1.2 mmol), and DIC (1.5 mmol) in DMF for 24 hours. Cleavage with trifluoroacetic acid (TFA)/DCM (1:9) liberates the product, which is isolated in 75% yield after lyophilization.
Challenges and Optimizations
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